molecular formula C16H14ClN3O3S B6500337 N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851980-15-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No. B6500337
CAS RN: 851980-15-9
M. Wt: 363.8 g/mol
InChI Key: BPNPGVXWQOULFU-UHFFFAOYSA-N
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Description

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the empirical formula C9H7ClN2OS and a molecular weight of 226.68 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of a similar compound, N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid. The resulting benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate .


Molecular Structure Analysis

The SMILES string representation of “N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 .

Scientific Research Applications

Anti-Inflammatory and Analgesic Activities

This compound has been evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Ulcerogenic and Lipid Peroxidation Activities

The compound has also been evaluated for its ulcerogenic and lipid peroxidation activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Antibacterial Activity

Benzothiazole-containing analogues of this compound have shown potent antibacterial activity . Among the studied compounds, some showed the highest antimicrobial activity against Staphylococcus aureus, being also more active than the standard, with MIC values of 8 µg/mL versus 16 µg/mL of the standard . Moreover, some compounds were much more active than the standard against Enterococcus faecalis, a Gram-positive bacterium that is, unfortunately, strongly responsible for nosocomial infections .

Antimicrobial Agent in Personal Care Products

Triclocarban (TCC) is a polychlorinated, aromatic, antimicrobial agent commercially used since the 1950s in personal care products for the prevention of spoilage and infections . Humans are frequently exposed to TCC due to its widespread use, leading to its substantial release into the aquatic environment .

Synthesis of Azo Dyes

A series of dispersed antipyrine moiety based azo dye molecules were synthesized by diazotization of various benzothiazole derivatives . At the end of the reaction, six azo dyes were obtained .

Antitumor Properties

The class of diarylureas, to which this compound belongs, is commonly known for their antitumor properties . It has been recently proposed for a repositioning to antimicrobial and/or for the treatment of COVID-19 .

Safety and Hazards

“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to GHS07. The hazard statements are H302 - H319 and the precautionary statements are P305 + P351 + P338 .

properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNPGVXWQOULFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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